molecular formula C6H10O4 B1600972 Dimethyl succinate-2,2,3,3-d4 CAS No. 30994-23-1

Dimethyl succinate-2,2,3,3-d4

Cat. No. B1600972
CAS RN: 30994-23-1
M. Wt: 150.17 g/mol
InChI Key: MUXOBHXGJLMRAB-KHORGVISSA-N
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Description

Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .


Synthesis Analysis

The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .

Scientific Research Applications

Synthesis of Bio-based Polymers

Dimethyl succinate-d4 is used in the synthesis of bio-based polymers. It acts as a precursor for producing polyesters and polyamides that are biodegradable. The incorporation of the deuterated compound allows for detailed structural analysis using spectroscopic methods, which is crucial in understanding the polymerization process and the properties of the resulting materials .

Pharmaceutical Research

In pharmaceutical research, Dimethyl succinate-d4 is employed as an intermediate in the synthesis of various drug molecules. Its deuterated form is particularly useful in tracing the metabolic pathways of drugs, as it can be detected distinctly from non-deuterated species, providing insights into drug metabolism and distribution .

Environmental Tracing

The compound is utilized in environmental studies to trace pollution sources and pathways. The deuterated version serves as a stable isotopic label, which helps in differentiating between natural and anthropogenic sources of succinate in environmental samples .

Analytical Chemistry

In analytical chemistry, Dimethyl succinate-d4 is used as an internal standard for calibrating instruments and validating methods, especially in mass spectrometry and NMR spectroscopy. This ensures accuracy and precision in quantitative analysis .

Catalysis Research

Researchers use Dimethyl succinate-d4 to study catalytic processes. It is involved in reactions such as esterification and transesterification, where its behavior under various catalysts can be monitored. This helps in the development of new catalysts and optimization of reaction conditions .

Material Science

In material science, the compound finds application in the development of novel materials with specific properties. For instance, it can be used to create materials with controlled deuterium content, which can alter physical properties like density and thermal conductivity .

properties

IUPAC Name

dimethyl 2,2,3,3-tetradeuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXOBHXGJLMRAB-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481958
Record name Dimethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl succinate-2,2,3,3-d4

CAS RN

30994-23-1
Record name Dimethyl succinate-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3 500 g of electrolyte containing 9.4% of furan, 40% of dimethyl maleate, 1% of NaBr and 49.6% of methanol were electrolyzed at 19-24° C. using a current of 5 A until the charge input was 1.1 F with respect to dimethyl maleate (which corresponds to 2.4 F with respect to furan). The effluent contained the products, furan and dimethoxyfurans, in a ratio of 1.0:9.3, which corresponds to a conversion of 90%. The selectivity to dimethoxydihydrofuran/dimethoxytetrahydrofuran was 99%. Dimethyl maleate conversion was more than 99%. Tetramethyl butanetetracarboxylate and dimethyl succinate were formed in a ratio of 1:0.31 and tetramethyl butanetetracarboxylate and methoxysuccinic acid in a ratio of 1:1.15.
Name
dimethoxydihydrofuran dimethoxytetrahydrofuran
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dimethoxyfurans
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Synthesis routes and methods II

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
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2 mol
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palladium-on-aluminium oxide
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100 mL
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Synthesis routes and methods III

Procedure details

or dianilinodihydroterephthalic acids or the salts thereof, is characterised in that the suspension of the disodium salt of dimethyl succinylosuccinate, which suspension is obtained by condensation of dimethyl succinate in a 35-45 percent by weight solution of sodium methylate in methanol, is acidified, and the liberated dimethyl succinylosuccinate is condensed with at least 2 mols of a compound of the formula ##STR3## in which
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl succinate-2,2,3,3-d4
Reactant of Route 2
Dimethyl succinate-2,2,3,3-d4
Reactant of Route 3
Dimethyl succinate-2,2,3,3-d4
Reactant of Route 4
Dimethyl succinate-2,2,3,3-d4
Reactant of Route 5
Dimethyl succinate-2,2,3,3-d4
Reactant of Route 6
Reactant of Route 6
Dimethyl succinate-2,2,3,3-d4

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